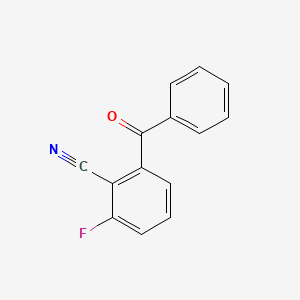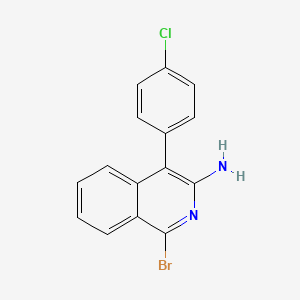
PFM01
Vue d'ensemble
Description
PFM01 is a useful research compound. Its molecular formula is C14H15NO2S2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hetero-Diels–Alder Reaction Applications
- Hetero-Diels–Alder Reactions : This compound has been used in Hetero-Diels–Alder reactions, demonstrating its utility in organic synthesis processes. For example, its reaction with N,N′-bis(methoxycarbonyl)-1,4-benzoquinone diimine in boiling toluene afforded significant yields of related compounds (Velikorodov, Shustova, & Kovalev, 2017).
Antitumor Activity
- In Vitro Antitumor Activity : Several derivatives of this compound have shown moderate antitumor activity against various human cancer cell lines, including leukemia and renal cancer cells (Horishny & Matiychuk, 2021); (Horishny, Chaban, & Matiychuk, 2020).
Inhibitors in Protein Kinase Research
- Protein Kinase Inhibitors : Research has highlighted the potential of derivatives of this compound as inhibitors of protein kinases, which can be significant in treating neurological or oncological disorders (Bourahla et al., 2021).
Antimicrobial Applications
- Antimicrobial Properties : This compound has also been utilized in the synthesis of derivatives with promising antimicrobial activities (Gouda et al., 2010).
Structural and Biological Characterization
- Structural and Biological Studies : There have been studies focusing on the structural and biological characterization of this compound's derivatives, including their anti-proliferative effects on cancer cell lines (Mushtaque et al., 2022).
Synthesis and Spectroscopic Studies
- Synthesis and Spectroscopy : Research into the synthesis and spectroscopic analysis of polysubstituted monoterpenic thiazolidin-4-ones, related to this compound, has been reported, highlighting its diverse synthetic applications (N’ait Ousidi et al., 2018).
Mécanisme D'action
Target of Action
PFM01 primarily targets the MRE11 endonuclease . MRE11 is a crucial component of the MRN complex, which plays a significant role in the detection and repair of DNA double-strand breaks (DSBs).
Mode of Action
This compound acts as an inhibitor of the MRE11 endonuclease . It prevents the resection of double-stranded breaks (DSBs), a process that is essential for the repair of these breaks . By inhibiting MRE11, this compound can regulate the balance between two major DSB repair pathways: non-homologous end-joining (NHEJ) and homologous recombination (HR). Specifically, this compound enhances NHEJ and reduces HR .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA double-strand break repair pathway . By inhibiting MRE11, this compound prevents DSB resection, thereby favoring the NHEJ pathway over the HR pathway for DSB repair .
Pharmacokinetics
It is known that this compound is soluble in dmso and ethanol , which could potentially influence its bioavailability.
Result of Action
The inhibition of MRE11 by this compound leads to a shift in the balance of DSB repair towards NHEJ and away from HR . This could potentially influence the survival and proliferation of cells, particularly in the context of cancer, where the regulation of DSB repair pathways can impact the sensitivity of cancer cells to DNA-damaging therapies.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in different solvents could affect its distribution and bioavailability . Additionally, the cellular context, including the presence of other proteins and the state of the DNA repair machinery, could also influence the action of this compound.
Analyse Biochimique
Biochemical Properties
PFM01 plays a crucial role in biochemical reactions, particularly in the context of DNA repair. It interacts with the Mre11 protein, a key player in the repair of double-strand breaks in DNA . This compound inhibits the endonuclease activity of Mre11, thereby influencing the process of DNA repair .
Cellular Effects
In cellular processes, this compound has been observed to influence DNA repair mechanisms. It reduces homologous recombination-mediated DNA repair and enhances DNA repair mediated by non-homologous end-joining in certain cell types . The impact of this compound on these cellular processes underscores its potential significance in understanding and potentially manipulating DNA repair mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Mre11 protein. By inhibiting the endonuclease activity of Mre11, this compound can regulate the balance between different DNA repair mechanisms, specifically homologous recombination and non-homologous end-joining .
Propriétés
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPURHDUTZUYAFI-GHXNOFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole](/img/structure/B3036953.png)
![5-[4-(2-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B3036954.png)
![3-(4-bromophenyl)-N-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3036955.png)
![1-[(2-chlorobenzyl)oxy]-2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B3036956.png)


![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol](/img/structure/B3036961.png)



![2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036966.png)
![2-(3-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036967.png)
![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone O-benzyloxime](/img/structure/B3036971.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B3036975.png)
